molecular formula C5H7BrN2S B12966976 1-(4-Bromothiazol-5-yl)-N-methylmethanamine

1-(4-Bromothiazol-5-yl)-N-methylmethanamine

Cat. No.: B12966976
M. Wt: 207.09 g/mol
InChI Key: BULZFIJFDDIESB-UHFFFAOYSA-N
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Description

1-(4-Bromothiazol-5-yl)-N-methylmethanamine is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure The presence of a bromine atom at the 4th position of the thiazole ring and a methylamine group attached to the nitrogen atom makes this compound unique

Preparation Methods

The synthesis of 1-(4-Bromothiazol-5-yl)-N-methylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-bromothiazole, which can be obtained through the bromination of thiazole.

    Formation of Intermediate: The 4-bromothiazole is then reacted with formaldehyde and hydrogen cyanide to form 4-bromothiazol-5-ylmethanol.

    Amination: The intermediate 4-bromothiazol-5-ylmethanol undergoes a reaction with methylamine to yield this compound.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-Bromothiazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromothiazol-5-yl)-N-methylmethanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties. It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals, contributing to advancements in drug development and manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromothiazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and proliferation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Bromothiazol-5-yl)-N-methylmethanamine can be compared with other thiazole derivatives, such as:

    4-Bromothiazole: Lacks the methylamine group, making it less versatile in certain applications.

    Thiazole: The absence of bromine and methylamine groups results in different chemical properties and reactivity.

    2-Aminothiazole: Contains an amino group at the 2nd position, leading to different biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and development.

Properties

Molecular Formula

C5H7BrN2S

Molecular Weight

207.09 g/mol

IUPAC Name

1-(4-bromo-1,3-thiazol-5-yl)-N-methylmethanamine

InChI

InChI=1S/C5H7BrN2S/c1-7-2-4-5(6)8-3-9-4/h3,7H,2H2,1H3

InChI Key

BULZFIJFDDIESB-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(N=CS1)Br

Origin of Product

United States

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